molecular formula C7H6F2O2S B045312 ((Difluoromethyl)sulfonyl)benzene CAS No. 1535-65-5

((Difluoromethyl)sulfonyl)benzene

Cat. No. B045312
CAS RN: 1535-65-5
M. Wt: 192.19 g/mol
InChI Key: LRHDNAVPELLXDL-UHFFFAOYSA-N
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Description

“((Difluoromethyl)sulfonyl)benzene”, also known as Difluoromethyl phenyl sulfone, is a powerful nucleophilic difluoromethylation reagent due to the high reactivity of the sulfonyl-stabilized difluoromethyl anion towards many electrophiles including carbonyls, imines, alkyl halides, and cyclic sulfates and sulfamidates .


Synthesis Analysis

Easily available aryl and alkyl thiocyanates were converted into the corresponding (benzenesulfonyl)difluoromethyl thioethers via the direct nucleophilic substitution of ((difluoromethyl)sulfonyl)benzene under transition metal free conditions .


Molecular Structure Analysis

The molecular formula of ((Difluoromethyl)sulfonyl)benzene is C7H6F2O2S . The molecular weight is 192.18 g/mol .


Chemical Reactions Analysis

The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of ((Difluoromethyl)sulfonyl)benzene include a molecular weight of 192.19 g/mol, XLogP3-AA of 2.1, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 4, Rotatable Bond Count of 2, Exact Mass of 192.00565693 g/mol, Monoisotopic Mass of 192.00565693 g/mol, Topological Polar Surface Area of 42.5 Ų, Heavy Atom Count of 12, Formal Charge of 0, and Complexity of 224 .

Scientific Research Applications

Late-stage Difluoromethylation

This compound plays a significant role in late-stage difluoromethylation processes, which involve the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .

Synthesis of (Benzenesulfonyl)difluoromethyl Thioethers

Aryl and alkyl thiocyanates can be converted into the corresponding (benzenesulfonyl)difluoromethyl thioethers via the direct nucleophilic substitution of ((difluoromethyl)sulfonyl)benzene . This reaction can be carried out under transition metal-free conditions .

Late-stage (Benzenesulfonyl)difluoromethylthiolation

In combination with various thiocyanation methods, this reaction can allow late-stage (benzenesulfonyl)difluoromethylthiolation of alkyl halides and aryl diazonium salts .

Reductive Silylation

((Difluoromethyl)sulfonyl)benzene can be used as a reagent for reductive silylation, which involves the preparation of trifluoro- and difluoromethylsilanes by reductive coupling of fluoromethyl sulfones, sulfoxides, and sulfides with chlorosilanes .

Fluoroalkylation/Chloroalkylation

This compound can be used in the fluoroalkylation/chloroalkylation of α,β-enones, arynes, acetylenic ketones, and other Michael acceptors .

Pharmaceutical Applications

The advances in difluoromethylation processes, including those involving ((difluoromethyl)sulfonyl)benzene, have streamlined access to molecules of pharmaceutical relevance . This has generated interest for process chemistry .

Mechanism of Action

Target of Action

((Difluoromethyl)sulfonyl)benzene is a versatile reagent used in various organic synthesis reactions . Its primary targets are organic compounds, particularly those containing nucleophilic functional groups. It interacts with these targets to facilitate the introduction of the difluoromethyl group into the target molecules .

Mode of Action

The compound acts as a difluoromethyl anion equivalent . It undergoes nucleophilic substitution reactions with various organic compounds . For instance, it can react with aryl and alkyl thiocyanates to form (benzenesulfonyl)difluoromethyl thioethers . This reaction occurs under transition metal-free conditions .

Biochemical Pathways

While the specific biochemical pathways affected by ((Difluoromethyl)sulfonyl)benzene depend on the nature of the target molecule, the compound generally facilitates the introduction of the difluoromethyl group into organic molecules . This can lead to the formation of various difluoromethylated compounds, which can have diverse biological activities depending on their structure.

Result of Action

The primary result of ((Difluoromethyl)sulfonyl)benzene’s action is the formation of difluoromethylated compounds . These compounds can have various molecular and cellular effects depending on their structure and the nature of the target molecule.

Action Environment

The action of ((Difluoromethyl)sulfonyl)benzene can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of transition metals . It’s worth noting that some reactions involving ((difluoromethyl)sulfonyl)benzene can occur under transition metal-free conditions .

Safety and Hazards

The safety data sheet for ((Difluoromethyl)sulfonyl)benzene indicates that it causes severe skin burns and eye damage . It is recommended to avoid contact with skin and eyes, and to prevent inhalation of vapors and smoke . In case of contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .

Future Directions

Recent advances in difluoromethylation processes based on X–CF2H bond formation have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . This field of research has benefited from the invention of multiple difluoromethylation reagents .

properties

IUPAC Name

difluoromethylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2S/c8-7(9)12(10,11)6-4-2-1-3-5-6/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHDNAVPELLXDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473498
Record name ((Difluoromethyl)sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((Difluoromethyl)sulfonyl)benzene

CAS RN

1535-65-5
Record name ((Difluoromethyl)sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name difluoromethanesulfonylbenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main application of ((difluoromethyl)sulfonyl)benzene discussed in the research?

A1: The research paper focuses on using ((difluoromethyl)sulfonyl)benzene as a reagent for introducing the (benzenesulfonyl)difluoromethylthio group (-SCF2SO2Ph) into organic molecules. [] This is achieved through a nucleophilic substitution reaction with various aryl and alkyl thiocyanates. This method is particularly useful because it offers a transition metal-free approach for late-stage (benzenesulfonyl)difluoromethylthiolation of diverse substrates like alkyl halides and aryl diazonium salts, expanding its synthetic utility. []

Q2: What are the advantages of the presented method for synthesizing (benzenesulfonyl)difluoromethyl thioethers?

A2: The research highlights several advantages of this method:

  1. Transition-metal-free: The reaction avoids the use of expensive and potentially toxic transition metal catalysts. []
  2. Late-stage functionalization: The mild reaction conditions allow for the introduction of the (benzenesulfonyl)difluoromethylthio group at a late stage in the synthesis of complex molecules. []
  3. Versatility: The method is compatible with a variety of thiocyanates, including those derived from alkyl halides and aryl diazonium salts. []

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